Regiochemistry-Driven Divergence: Ortho-Nitro Ester vs. Para-Nitro Ester in Downstream Aniline Identity
Methyl 5-chloro-4-fluoro-2-nitrobenzoate (target) and methyl 2-chloro-4-fluoro-5-nitrobenzoate (comparator, CAS 85953-30-6) are regioisomers with identical molecular formula (C₈H₅ClFNO₄), molecular weight (233.58 g/mol), XLogP3 (2.3), and TPSA (72.1 Ų) [1][2]. However, the nitro group position differs: ortho to the methyl ester in the target (position 2) versus para in the comparator (position 5). Upon nitro reduction, the target yields methyl 2-amino-5-chloro-4-fluorobenzoate (CAS 936540-27-1), while the comparator yields methyl 5-amino-2-chloro-4-fluorobenzoate (CAS 141772-31-8)—a known intermediate of the herbicide Saflufenacil [3][4]. These two aniline regioisomers are chemically non-interchangeable; the amino group position determines the regiochemistry of all subsequent acylation, diazotization, or heterocycle-forming reactions. No synthetic pathway can convert one regioisomer into the other without de novo construction of the aromatic core.
| Evidence Dimension | Regiochemical identity of the reduction product (aniline derivative) |
|---|---|
| Target Compound Data | Methyl 2-amino-5-chloro-4-fluorobenzoate (CAS 936540-27-1); amino group at position 2 (ortho to ester) |
| Comparator Or Baseline | Methyl 5-amino-2-chloro-4-fluorobenzoate (CAS 141772-31-8); amino group at position 5 (para to ester); Saflufenacil intermediate |
| Quantified Difference | Non-interchangeable regioisomers; identical molecular formula C₈H₇ClFNO₂ and molecular weight 203.60 g/mol for both reduced products, but distinct CAS numbers and IUPAC names |
| Conditions | Nitro reduction (catalytic hydrogenation or metal/acid); regioisomer identity fixed by precursor substitution pattern |
Why This Matters
Procurement of the wrong regioisomer commits the entire synthetic route to a different final compound; for users targeting ortho-amino benzoate scaffolds, the target compound is the only viable precursor.
- [1] PubChem CID 66618786. Methyl 5-chloro-4-fluoro-2-nitrobenzoate. https://pubchem.ncbi.nlm.nih.gov/compound/66618786 View Source
- [2] PubChem CID 10704820. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. https://pubchem.ncbi.nlm.nih.gov/compound/85953-30-6 View Source
- [3] PubChem SID for methyl 2-amino-5-chloro-4-fluorobenzoate, CAS 936540-27-1. Molecular weight 203.60 g/mol. https://pubchem.ncbi.nlm.nih.gov/substance/936540-27-1 View Source
- [4] Indian Patent Application 50/2023. Methyl 5-amino-2-chloro-4-fluorobenzoate disclosed as Saflufenacil intermediate. Laxmi Organic Industries Ltd. View Source
